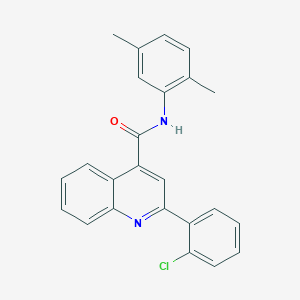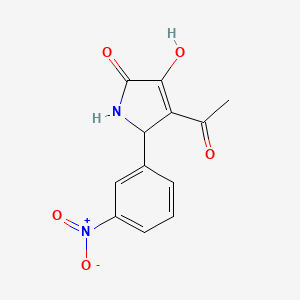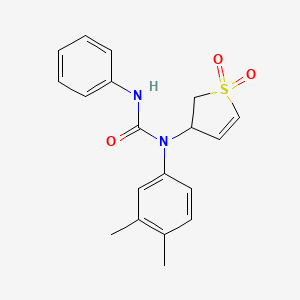![molecular formula C21H19ClN2O3 B5065137 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CBR-2092 and has shown promising results in various studies.
Mechanism of Action
CBR-2092 has been shown to inhibit the activity of certain enzymes, including protein kinase C and cyclin-dependent kinase 2. This inhibition can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. Additionally, CBR-2092 has been shown to modulate the activity of certain neurotransmitter receptors, including the NMDA receptor.
Biochemical and Physiological Effects:
CBR-2092 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter receptor activity. Additionally, studies have shown that CBR-2092 can induce changes in gene expression and alter the activity of certain signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using CBR-2092 in lab experiments is its potential as a therapeutic agent for cancer treatment. Additionally, CBR-2092 has shown potential in the treatment of neurological disorders. However, one limitation of using CBR-2092 in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several potential future directions for the study of CBR-2092. One area of research could focus on the development of CBR-2092 as a therapeutic agent for cancer treatment. Additionally, further studies could investigate the potential applications of CBR-2092 in the treatment of neurological disorders. Finally, research could focus on the development of new compounds based on the structure of CBR-2092, with potential applications in various scientific research fields.
Synthesis Methods
The synthesis of CBR-2092 involves several steps, including the reaction of 2-chlorobenzylamine with indole-3-carboxaldehyde to form an intermediate compound. This intermediate is then reacted with morpholine and ethyl cyanoacetate to produce the final product, CBR-2092.
Scientific Research Applications
CBR-2092 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. Studies have shown that CBR-2092 can inhibit the growth of cancer cells, and may have potential as a therapeutic agent for cancer treatment. Additionally, CBR-2092 has been shown to modulate the activity of certain neurotransmitter receptors, suggesting potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-morpholin-4-ylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-18-7-3-1-5-15(18)13-24-14-17(16-6-2-4-8-19(16)24)20(25)21(26)23-9-11-27-12-10-23/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPHIJYNHBSEJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5065066.png)

![N-{[2-(4-biphenylylcarbonyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5065078.png)
![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)

![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![1-(4-fluorobenzyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065105.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)
![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-(3-isoxazolylmethyl)-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5065171.png)